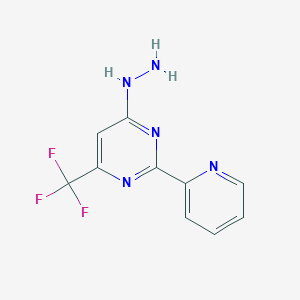

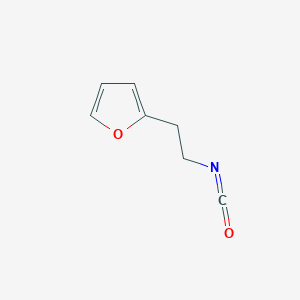

![molecular formula C4H10ClN5 B6142014 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1311316-49-0](/img/structure/B6142014.png)

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

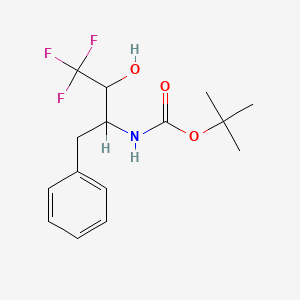

“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

The tetrazole ring in methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a bioisostere for the carboxylate group, making it a valuable scaffold in medicinal chemistry . It’s used to synthesize compounds with potential therapeutic effects, including antihypertensive agents, as tetrazoles mimic the action of angiotensin-converting enzyme (ACE) inhibitors.

Click Chemistry: Modular Drug Design

This compound is utilized in click chemistry to rapidly assemble new molecules with diverse biological activities . Its tetrazole group participates in cycloaddition reactions, allowing for the modular design of drugs with improved pharmacokinetic properties.

Biochemistry: DNA Synthesis

The compound’s solubility and stability in water make it suitable for biochemical applications, such as DNA synthesis. It can be used to prepare nucleotide analogs that are incorporated into DNA strands during automated synthesis processes.

Each application leverages the unique chemical properties of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to form stable heterocyclic structures and participate in eco-friendly synthesis methods further enhances its value in research and development .

作用機序

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of proteins, which could potentially influence the protein’s function .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways due to their ability to mimic the carboxylate anion .

Pharmacokinetics

Tetrazole derivatives are known to have higher membrane permeability, which could potentially enhance the bioavailability of the compound .

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound might also exhibit similar properties.

Safety and Hazards

将来の方向性

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Therefore, the future directions of “methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” could involve further exploration of its potential medicinal and pharmaceutical applications.

特性

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABPEFKVHCRJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NNN=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)